5-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine
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Overview
Description
5-(2-Bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
The synthesis of 5-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 2-bromo-1,1,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(2-Bromo-1,1,2-trifluoroethoxy)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and can be incorporated into bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the compound enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(2-Bromo-1,1,2-trifluoroethoxy)-2-chloropyridine can be compared with other halogenated pyridines, such as:
- 4-(2-Bromo-1,1,2-trifluoroethoxy)-2-chlorophenol
- 2-Bromo-4-(2-bromo-1,1,2-trifluoroethoxy)phenol
- 3-[(2R)-2-bromo-1,1,2-trifluoroethoxy]-1,1,2,2-tetrafluoropropane
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their reactivity and applications. The unique combination of bromine, chlorine, and fluorine atoms in this compound makes it particularly valuable for specific research and industrial applications.
Properties
CAS No. |
2757925-13-4 |
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Molecular Formula |
C7H4BrClF3NO |
Molecular Weight |
290.46 g/mol |
IUPAC Name |
5-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine |
InChI |
InChI=1S/C7H4BrClF3NO/c8-6(10)7(11,12)14-4-1-2-5(9)13-3-4/h1-3,6H |
InChI Key |
YHKBZCYWBSNWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)Br)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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